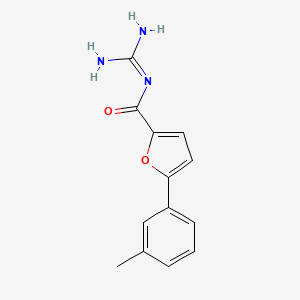

N-(5-m-Tolyl-furan-2-carbonyl)-guanidine

Description

Properties

Molecular Formula |

C13H13N3O2 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-(diaminomethylidene)-5-(3-methylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H13N3O2/c1-8-3-2-4-9(7-8)10-5-6-11(18-10)12(17)16-13(14)15/h2-7H,1H3,(H4,14,15,16,17) |

InChI Key |

BBOVVXJXVOJLSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)N=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Several guanidine derivatives share structural similarities, such as heterocyclic rings or aromatic substituents:

- N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-imidazo-triazol-3-ylidene)amino]methylene}benzamide (): This compound features an imidazole-triazole core and a p-tolyl group. Quantum chemical calculations (B3LYP/6-31G*) revealed tautomerism in polar solvents like DMSO, highlighting the influence of substituents on electronic structure and stability. Such studies are critical for predicting the behavior of N-(5-m-Tolyl-furan-2-carbonyl)-guanidine in similar environments .

- N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-guanidine derivatives (): These compounds incorporate thiazole and cyanoguanidine groups, with melting points ranging from 54–56°C to >137°C. Their synthesis yields (35–60%) and characterization via ¹H-NMR and MS provide benchmarks for analytical methods applicable to structurally complex guanidines .

Catalytic Guanidine Complexes

Zinc-guanidine complexes, such as C3 and C6 (), demonstrate exceptional catalytic activity in polylactic acid (PLA) degradation, with an order-of-magnitude increase in efficiency compared to earlier carboxy-complexes. These results underscore the role of ligand design (e.g., N-donor coordination) in enhancing catalytic performance, a principle relevant to optimizing this compound for similar applications .

Data Tables

Table 2: Key Properties of Selected Guanidine Derivatives

| Property | This compound | Zinc-guanidine C3/C6 | N-(2-Chloro-5-methylsulfanyl-phenyl)-guanidine |

|---|---|---|---|

| Solubility in polar solvents | Likely moderate (based on furan) | High (ligand design) | High (thiomethyl groups) |

| Catalytic Activity | Unknown | Very high | N/A |

| Bioavailability | Unknown | N/A | High (PET tracer efficacy) |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

The installation of the m-tolyl group at the 5-position of the furan ring is efficiently achieved via Suzuki-Miyaura coupling. As demonstrated in the synthesis of 5-aryl-furan-2-carbaldehydes, 5-bromofuran-2-carbaldehyde undergoes palladium-catalyzed coupling with m-tolylboronic acid. Key conditions include:

-

Catalyst system : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Toluene/EtOH (4:1)

-

Temperature : 80°C, 12 h

Post-coupling, the aldehyde is oxidized to the carboxylic acid using Ag₂O in aqueous THF (yield: 85–90%).

Alternative Routes via Furanone Intermediates

3-Arylmethylidenefuran-2(3H)-ones serve as precursors for furan-2-carboxylates. For example, 5-(m-tolyl)-3-arylmethylidenefuran-2(3H)-one can be hydrolyzed under acidic conditions (HCl/EtOH, reflux) to yield 5-m-Tolyl-furan-2-carboxylic acid.

Activation of the Carboxylic Acid for Amide Bond Formation

Acyl Chloride Formation

The carboxylic acid is converted to its corresponding acyl chloride using SOCl₂ or (COCl)₂ in anhydrous DCM. Optimal conditions involve:

Mixed Carbonate Activation

In cases where acyl chlorides prove unstable, in situ activation with coupling agents such as HATU or EDCl/HOBt is employed. For instance, EDCl (1.2 equiv) and DMAP (0.1 equiv) in DMF facilitate activation at 0°C–25°C.

Guanidine Coupling Strategies

Direct Aminolysis with Guanidine

Guanidine free base reacts with 5-m-Tolyl-furan-2-carbonyl chloride in anhydrous THF under basic conditions:

Characterization Data :

Guanidine Carbonate in Basic Media

To mitigate side reactions, guanidine carbonate is used with sodium ethoxide in ethanol:

-

Guanidine carbonate : 1.2 equiv

-

Base : NaOEt (0.1 equiv)

-

Solvent : EtOH

-

Temperature : Reflux, 5 h

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk acyl chloride hydrolysis. Ethanol balances stability and reactivity, particularly with sodium ethoxide as a base.

Competing Cyclization Pathways

Under prolonged heating, the furan carbonyl may undergo intramolecular cyclization with guanidine to form pyrimidinones. This is suppressed by:

Alternative Synthetic Routes

Q & A

Q. Key Research Gaps :

Limited data on in vivo pharmacokinetics of furan-containing guanidines.

Mechanistic studies needed to clarify the role of the tolyl group in target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.